molecular formula C34H29Cl4N3O2 B13790409 N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide CAS No. 82058-41-1

N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Cat. No.: B13790409
CAS No.: 82058-41-1
M. Wt: 653.4 g/mol
InChI Key: RRNXXLZNBXADPO-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[331]nonane-7-carboxamide is a complex organic compound that belongs to the class of diazabicyclo[331]nonane derivatives This compound is characterized by its unique bicyclic structure, which includes multiple chlorophenyl groups and a carboxamide functional group

Preparation Methods

The synthesis of 2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves several steps. One common method includes the condensation of 2,4,6,8-tetrakis(2-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one with N-ethylcarboxamide under specific reaction conditions. The reaction typically requires the use of a base such as sodium acetate trihydrate in a solvent mixture of ethanol and chloroform . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets. In biological systems, it binds to opioid receptors, modulating pain perception pathways. The compound’s unique structure allows it to fit into the receptor binding sites, leading to analgesic effects. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide can be compared with other diazabicyclo[3.3.1]nonane derivatives, such as:

Properties

CAS No.

82058-41-1

Molecular Formula

C34H29Cl4N3O2

Molecular Weight

653.4 g/mol

IUPAC Name

2,4,6,8-tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide

InChI

InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-13-5-9-17-25(21)37)27-29(19-11-3-7-15-23(19)35)40-30(20-12-4-8-16-24(20)36)28(33(27)42)32(41)22-14-6-10-18-26(22)38/h3-18,27-32,40H,2H2,1H3,(H,39,43)

InChI Key

RRNXXLZNBXADPO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3Cl)C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5Cl)C6=CC=CC=C6Cl

Origin of Product

United States

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